2-Amino-3-bromo-5-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYIWJKSVYWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391281 | |
| Record name | 2-Amino-3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107351-80-4 | |
| Record name | 2-Amino-3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Methodological Advancements for 2 Amino 3 Bromo 5 Phenylpyridine
Established Synthetic Routes to 2-Amino-3-bromo-5-phenylpyridine
The synthesis of this compound is typically achieved through multi-step strategies that sequentially introduce the required functional groups onto a pyridine (B92270) core.
Multi-step Synthesis Strategies
A common approach to synthesizing this compound begins with the regioselective bromination of 2-aminopyridine (B139424). The presence of the amino group at the C2 position directs electrophilic substitution primarily to the C5 and C3 positions. To achieve the desired 3-bromo-5-phenyl substitution, a precursor such as 2-amino-3,5-dibromopyridine (B40352) is often synthesized first.
One established route involves the bromination of 2-aminopyridine using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.net Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the dibrominated product.
Following the synthesis of 2-amino-3,5-dibromopyridine, the key step is the selective introduction of the phenyl group at the C5 position. This is typically accomplished through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. In this reaction, the 2-amino-3,5-dibromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The higher reactivity of the bromine atom at the C5 position compared to the C3 position often allows for selective substitution.
Optimization of Reaction Conditions for Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the bromination and the subsequent cross-coupling steps.
For the bromination of 2-aminopyridine, factors such as the choice of brominating agent, solvent, temperature, and reaction time are critical in maximizing the yield of the desired 2-amino-3,5-dibromopyridine while minimizing the formation of monobrominated or other isomeric byproducts. rsc.org
In the subsequent Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent system plays a pivotal role in achieving high yield and purity of the final product. rsc.org Different palladium sources and ligands can significantly influence the catalytic activity and selectivity. nih.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the cross-coupling reaction. The selection of an appropriate base is also crucial for the transmetalation step in the catalytic cycle. nih.gov
| Reaction Step | Parameter | Optimized Conditions | Expected Outcome |
| Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Controlled bromination, minimizing over-bromination. |
| Solvent | Acetonitrile or Dichloromethane | Good solubility of reactants, facilitating the reaction. | |
| Temperature | 0 °C to room temperature | Selectivity for the desired isomer. | |
| Suzuki Coupling | Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | High catalytic activity for C-C bond formation. |
| Ligand | SPhos, XPhos | Enhanced reaction rates and yields. nih.gov | |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Efficient transmetalation and catalyst regeneration. | |
| Solvent | Dioxane/water or Toluene/water | Good solubility for both organic and inorganic reagents. |
Novel Approaches and Mechanistic Considerations in this compound Synthesis
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of substituted pyridines, which can be applied to the synthesis of this compound.
Catalytic Systems in Pyridine Functionalization
The development of new catalytic systems continues to be a major focus in pyridine functionalization. For the key Suzuki-Miyaura coupling step, research has explored various palladium catalysts with specialized ligands to improve efficiency and expand the substrate scope. nih.gov Nickel-based catalysts have also emerged as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions. nih.gov
Regioselective Synthetic Investigations
Achieving the desired regiochemistry is a central challenge in the synthesis of polysubstituted pyridines. For the synthesis of this compound, the regioselective bromination of 2-aminopyridine is a critical step. Research has focused on developing methods that offer high selectivity for the C3 and C5 positions. rsc.orgresearchgate.net The use of specific reagents and reaction conditions can direct the bromination to the desired positions, avoiding the formation of unwanted isomers. tcichemicals.com
Similarly, in the subsequent Suzuki-Miyaura coupling of 2-amino-3,5-dibromopyridine, the inherent difference in reactivity between the C3 and C5 positions can be exploited to achieve regioselective phenylation at the C5 position. nih.gov Computational studies can also aid in predicting the regioselectivity of such reactions, providing a theoretical framework for experimental design.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. For the synthesis of this compound, several green approaches can be considered to reduce the environmental impact.
The use of greener solvents, such as water or bio-based solvents, in the Suzuki-Miyaura coupling reaction is an area of active research. rsc.org Micellar catalysis, using surfactants in water, has been shown to be effective for cross-coupling reactions of heteroaryl substrates. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers a significant green advantage. researchgate.netrsc.org Ball milling can be used to activate reactants and facilitate reactions, often with reduced reaction times and improved yields. rsc.org The application of mechanochemical methods to the Suzuki-Miyaura coupling for the synthesis of biaryl compounds is a promising green alternative. researchgate.net
Furthermore, the development of catalytic systems that are highly efficient and can be used at low loadings minimizes waste. The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. scielo.org.mx
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimizing reactions to minimize byproduct formation. |
| Atom Economy | Utilizing reactions like cross-couplings that incorporate a high percentage of the starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or mechanochemistry to reduce energy consumption. rsc.orgscielo.org.mx |
| Use of Renewable Feedstocks | Exploring bio-based solvents or starting materials where possible. |
| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |
| Catalysis | Using highly efficient and recyclable catalysts to minimize waste. nih.gov |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in reactions like Suzuki-Miyaura coupling. rsc.org |
Solvent-Free and Environmentally Benign Reaction Conditions
The push towards green chemistry has led to the investigation of synthetic routes that minimize or eliminate the use of hazardous organic solvents. While dedicated solvent-free methods for the synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of environmentally benign synthesis are actively being applied to its precursor steps and analogous reactions.
The primary route to this compound typically involves a Suzuki-Miyaura cross-coupling reaction between a dihalogenated aminopyridine, such as 2-amino-3,5-dibromopyridine, and phenylboronic acid. The greening of this process focuses on the solvent and catalyst systems employed.
Aqueous Solvent Systems: Research into Suzuki couplings for similar structures has demonstrated the efficacy of using water as a solvent, often mixed with a minimal amount of an organic co-solvent like 1,4-dioxane (B91453) to aid solubility. mdpi.com These aqueous systems significantly reduce the environmental impact compared to traditional volatile organic solvents (VOCs). The use of water is not only safer and more environmentally friendly but can also accelerate the reaction rate in some cases. For instance, the synthesis of related 5-aryl-2-methylpyridin-3-amines has been successfully achieved in a 1,4-dioxane and water mixture, providing high yields. mdpi.com
Microwave-Assisted Synthesis: Another approach that aligns with green chemistry principles is the use of microwave irradiation. While specific examples for this exact compound are sparse, microwave-assisted organic synthesis (MAOS) is known to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles with less by-product formation. mdpi.com This technique can often be performed under solvent-free or reduced-solvent conditions, further enhancing its environmental credentials.
The synthesis of the precursor, 2-amino-3,5-dibromopyridine, typically involves the bromination of 2-aminopyridine. Traditional methods use solvents like acetic acid. orgsyn.org However, research into optimizing these initial steps is ongoing, with a focus on reducing waste and avoiding harsh reagents. One study improved the synthesis of a related intermediate, 2-amino-5-bromo-3-iodopyridine (B1270907), by carefully controlling the stoichiometry of the brominating agent (N-bromosuccinimide) in acetone, which inhibited the formation of by-products and raised the yield to 95%. ijssst.info
| Precursor/Analog | Reaction | Solvent System | Environmental Aspect |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Suzuki Coupling | 1,4-Dioxane / Water | Use of water reduces reliance on volatile organic solvents. mdpi.com |
| 2-Amino-5-bromo-3-iodopyridine | Bromination | Acetone | Optimized reagent use to inhibit by-products and increase yield. ijssst.info |
| 2-Aminopyridine | Bromination | Acetic Acid | Traditional method using a corrosive solvent. orgsyn.org |
Atom Economy and Reaction Efficiency Studies
Reaction efficiency and atom economy are critical metrics in evaluating the "greenness" of a synthetic pathway. High reaction yields are desirable, but a high atom economy, which measures how much of the reactants' atoms are incorporated into the final product, is a more stringent assessment of efficiency.
Reaction Efficiency: The efficiency of synthesizing this compound is largely dependent on the yield of the key Suzuki-Miyaura coupling step. Studies on analogous compounds report high to excellent yields for this type of transformation. For example, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids achieved yields ranging from good to excellent, demonstrating the general efficiency of this method. mdpi.com The synthesis of precursors has also seen significant improvements; for instance, an optimized bromination of 2-aminopyridine to form an intermediate for 2-amino-5-bromo-3-iodopyridine reached a 95.0% yield. ijssst.info
| Reaction Step (Analogous or Precursor) | Catalyst/Reagents | Yield | Reference |
| Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine | Tetrakis(triphenylphosphine)palladium(0) | High | mdpi.com |
| Bromination of 2-aminopyridine | N-Bromosuccinimide (NBS) | 95.0% | ijssst.info |
| Iodination of 2-amino-5-bromopyridine | KI, KIO₃, H₂SO₄ | 73.7% | ijssst.info |
Atom Economy: The Suzuki-Miyaura reaction is inherently more atom-economical than many other cross-coupling methods, such as those using organotin or organozinc reagents, because the boron-containing by-products are generally less toxic and have lower molecular weights.
Chemical Reactivity and Transformation Studies of 2 Amino 3 Bromo 5 Phenylpyridine
Halogen Reactivity at the Bromine Position
The carbon-bromine bond at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification, enabling the introduction of diverse functionalities through substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires activation by electron-withdrawing groups and occurs at the 2- or 4-positions. In 2-Amino-3-bromo-5-phenylpyridine, the bromine is at the 3-position, and the ring is substituted with an electron-donating amino group, making direct SNAr challenging. However, certain catalyzed SNAr-type reactions are feasible.
One notable example is the copper-catalyzed halogen exchange reaction. While not documented for this compound specifically, the closely related substrate 2-amino-3-bromopyridine (B76627) can undergo iodination upon reaction with sodium iodide in the presence of copper(I) iodide and a diamine ligand, demonstrating that the bromine at this position can be displaced by another nucleophile under catalytic conditions. nih.gov
The general reactivity order for SNAr on pyridinium (B92312) ions has been shown to be different from typical aryl systems, indicating that the reaction mechanism is sensitive to the specific substrate and conditions. scientificlabs.com For standard SNAr with nucleophiles like alkoxides or amines, the reaction at the 3-position of this electron-rich pyridine derivative would be expected to be inefficient without specialized catalysis. organic-chemistry.orgwikipedia.org
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds. While direct studies on this compound are not prominent, research on the analogous compound N-[5-bromo-2-methylpyridine-3-yl]acetamide demonstrates efficient Suzuki coupling with a variety of arylboronic acids. researchgate.net These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent mixture like dioxane/water, proceeding in moderate to good yields. researchgate.net This suggests that the target compound would behave similarly, coupling with various aryl- and heteroarylboronic acids at the C3-position.
Interactive Data Table: Suzuki Coupling of a 2-Amino-3-bromo-5-substituted-pyridine Analog researchgate.net
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |
Heck Reaction: The Heck reaction couples aryl halides with alkenes. beilstein-journals.orgresearchgate.net Although no specific examples utilizing this compound were found, the reaction is broadly applicable to bromopyridines. sigmaaldrich.com The reaction of 3-bromopyridine (B30812) with styrene, for instance, proceeds using a palladium catalyst in the presence of a base. sigmaaldrich.com It is expected that this compound would react with various activated alkenes, such as acrylates and styrenes, under standard Heck conditions (e.g., Pd(OAc)₂, phosphine (B1218219) ligand, base) to yield 3-vinylpyridine (B15099) derivatives. beilstein-journals.orgmdpi.com
Sonogashira Coupling: This coupling of aryl halides with terminal alkynes is well-documented for the 2-amino-3-bromopyridine scaffold. nih.gov Studies show that various 2-amino-3-bromopyridines undergo Sonogashira coupling with both aryl and alkyl terminal alkynes in moderate to excellent yields. nih.gov The optimal conditions typically involve a palladium catalyst like Pd(CF₃COO)₂, a copper(I) co-catalyst (CuI), a phosphine ligand (PPh₃), and an amine base (Et₃N) in a solvent like DMF at elevated temperatures. nih.gov
Interactive Data Table: Sonogashira Coupling of 2-Amino-3-bromopyridine Substrates nih.gov
| Entry | 2-Amino-3-bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 95 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 93 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Cyclopropylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 91 |
Reactivity of the Amino Group
The exocyclic amino group at the 2-position is nucleophilic and can participate in a wide range of reactions to form new C-N or N-heteroatom bonds, as well as serve as a building block for annulated ring systems.
Acylation, Alkylation, and Arylation Reactions
Acylation: The amino group can be readily acylated to form the corresponding amides. The reaction of 2-aminopyridines with acylating agents like acetic anhydride (B1165640) or benzoyl chloride proceeds directly on the exocyclic nitrogen. beilstein-journals.orgnih.gov For 2-amino-3-bromopyridine, acylation is a known transformation, yielding 2-acylamido-3-bromopyridines. This reaction typically proceeds under standard conditions, often using the acylating agent with or without a non-nucleophilic base.
Alkylation: N-alkylation of the amino group is also feasible. While direct alkylation of amines can sometimes lead to overalkylation, specific methods have been developed for the mono-N-alkylation of 2-aminopyridines. For example, a catalytic method using BF₃·OEt₂ allows for the N-alkylation of various 2-aminopyridines with 1,2-diketones. mdpi.com The reactivity is influenced by substituents on the pyridine ring; electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the bromine in the target compound, may decrease the yield. mdpi.com
Arylation: The amino group can undergo N-arylation through various methods. Palladium-catalyzed coupling reactions, for instance, can be used to form N,N'-dipyridinylamines. A chemoselective N-arylation of 2-aminopyridine (B139424) derivatives with arynes has also been described, leading to N-aryl-2-aminopyridines that can be used in further transformations. The reaction of 2-amino-3-bromopyridine to form 2-anilino-3-bromopyridine is a known application, demonstrating the feasibility of this transformation.
Condensation and Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive bromine atom, makes it an excellent substrate for constructing fused heterocyclic systems.
The amino group can act as a binucleophile in condensation reactions. For example, 2-aminopyridines react with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, such as imidazo[1,2-a]pyridines.
A particularly relevant transformation is the synthesis of pyrido[2,3-b]pyrazines. These are typically formed by the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. However, related structures can be accessed from 2-amino-3-bromopyridines. For instance, N-substituted 3-bromo-2-aminopyridines can undergo hetarynic cyclization to produce dihydrodipyridopyrazines, showcasing a reaction that involves both the amino and bromo positions after initial N-alkylation. Multicomponent reactions involving aminopyrazine (an analogue of aminopyridine) with diones and aldehydes also yield pyrido[2,3-b]pyrazine (B189457) derivatives, highlighting a versatile synthetic route.
Electrophilic Aromatic Substitution on the Phenyl and Pyridine Rings
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack. The presence of the strongly activating amino group at the 2-position counteracts this deactivation to some extent. However, in this compound, the potential sites for electrophilic attack on the pyridine ring (C-4 and C-6) are sterically hindered, and the C-3 and C-5 positions are already substituted. Therefore, electrophilic substitution on the pyridine core is expected to be very difficult and require harsh conditions.
In contrast, the pendant phenyl ring at the 5-position is more susceptible to electrophilic aromatic substitution. The pyridine ring acts as a deactivating, meta-directing substituent on the phenyl ring. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to occur primarily at the meta-positions of the phenyl ring relative to the point of attachment to the pyridine core. No specific experimental studies on the EAS of this compound were identified, so this prediction is based on established electronic effects of substituents on aromatic rings.
Oxidative and Reductive Transformations of this compound
The chemical behavior of this compound under oxidative and reductive conditions is a critical aspect of its reactivity profile. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the established transformations of its constituent functional groups: the 2-aminopyridine core, the bromo substituent, and the phenyl group.
Oxidative Transformations
The primary sites for oxidation in this compound are the nitrogen atoms of the pyridine ring and the amino group. The phenyl ring is generally less susceptible to oxidation under mild conditions.
The oxidation of 2-aminopyridines can lead to two main types of products: N-oxides and nitropyridines. The formation of 2-aminopyridine N-oxides can be achieved using various oxidizing agents. researchgate.netacs.orgacs.orgnih.govnih.govacs.orgwordpress.comnih.gov For instance, the reaction of 2-aminopyridines with peracetic acid is a common method for the synthesis of the corresponding N-oxides. acs.org
Alternatively, the amino group can be oxidized to a nitro group. The oxidation of aminopyridines to their corresponding nitropyridines often requires stronger oxidizing agents. A mixture of fuming sulfuric acid and hydrogen peroxide has been successfully used to oxidize 2-aminopyridine-1-oxides to 2-nitropyridine-1-oxides. acs.org Direct nitration of 2-aminopyridine can also yield 2-amino-5-nitropyridine. chemicalbook.com
Below is a table summarizing typical conditions for the oxidation of related 2-aminopyridine compounds, which could be applicable to this compound.
| Substrate Example | Reagent(s) | Product Type | Reference(s) |
| 2-Aminopyridine | Peracetic acid | 2-Aminopyridine-1-oxide | acs.org |
| 2-Aminopyridine-1-oxide | Fuming H₂SO₄, H₂O₂ | 2-Nitropyridine-1-oxide | acs.org |
| 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitropyridine | chemicalbook.com |
Reductive Transformations
The reductive transformations of this compound can target the bromo substituent, the pyridine ring, or a potentially introduced nitro group.
Reductive dehalogenation of the carbon-bromine bond is a feasible transformation. Catalytic hydrogenation is a common method for the removal of halogen substituents from aromatic rings. researchwithrutgers.comorganic-chemistry.orgsci-hub.se For instance, bromoarenes can be selectively reduced in the presence of other functional groups using a palladium-on-carbon catalyst. researchwithrutgers.comorganic-chemistry.orgsci-hub.se This method could potentially convert this compound to 2-Amino-5-phenylpyridine.
The pyridine ring itself can undergo reduction, typically through catalytic hydrogenation under more forcing conditions, to yield the corresponding piperidine (B6355638) derivative. rsc.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions is crucial to control the extent of reduction.
Furthermore, if a nitro derivative such as 2-Amino-3-bromo-5-phenyl-x-nitropyridine were synthesized, the nitro group could be selectively reduced to an additional amino group, a common strategy in the synthesis of polysubstituted pyridines.
The following table outlines potential reductive transformations based on studies of similar compounds.
| Substrate Type | Reagent(s)/Catalyst | Transformation | Product Type | Reference(s) |
| Bromoarene | H₂, Pd/C | Reductive dehalogenation | Arene | researchwithrutgers.comorganic-chemistry.orgsci-hub.se |
| Pyridine | H₂, Rh₂O₃ | Ring hydrogenation | Piperidine | rsc.org |
| Nitroarene | Sn, HCl; then NaOH | Nitro group reduction | Amine | chemicalbook.com |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Bromo 5 Phenylpyridine and Its Derivatives
Vibrational Spectroscopy for Structural Analysis (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are complementary and crucial for identifying functional groups and understanding the structural framework of 2-Amino-3-bromo-5-phenylpyridine.
Infrared (IR) Spectroscopy: The FT-IR spectrum is particularly sensitive to polar functional groups. For this compound, the primary amino (-NH₂) group is expected to show characteristic stretching vibrations. In related aromatic amines, N-H stretching vibrations typically appear in the 3500–3300 cm⁻¹ region. For instance, in 2-amino-5-chloropyridine, asymmetric and symmetric N-H stretching bands are observed around 3550 cm⁻¹ and 3452 cm⁻¹, respectively chemicalbook.com. Aromatic C-H stretching vibrations from both the pyridine (B92270) and phenyl rings are anticipated above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the aromatic rings. The -NH₂ scissoring vibration is also expected in this region, typically around 1620-1640 cm⁻¹ chemicalbook.com. The C-Br stretching vibration is expected at lower frequencies, generally in the 700-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the phenyl and pyridine moieties in this compound are expected to produce strong signals. Similar to IR, the C=C and C=N ring stretching modes would be prominent. The symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum compared to the IR spectrum. For related compounds like 2-amino-3-bromo-5-nitropyridine, FT-Raman spectra have been successfully recorded to identify these characteristic vibrations nih.gov.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational assignment, allowing for a detailed structural confirmation of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | IR, Raman |
| Aromatic C-H Stretching | 3100 - 3000 | IR, Raman |
| -NH₂ Scissoring | 1650 - 1600 | IR |
| Aromatic C=C and C=N Stretching | 1600 - 1400 | IR, Raman |
| C-N Stretching | 1380 - 1260 | IR |
| C-Br Stretching | 700 - 500 | IR, Raman |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino group protons. The protons on the pyridine ring (at positions 4 and 6) and the five protons on the phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the different electronic environments, these protons should appear as distinct multiplets. The two protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. This compound has 11 carbon atoms, which are all chemically non-equivalent and should therefore produce 11 distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms ijssst.info. Carbons bonded to nitrogen (C2, C6) will be shifted downfield. The carbon bonded to bromine (C3) will also have a characteristic shift. The carbons of the phenyl group will appear in the typical aromatic region (125-150 ppm), with the carbon attached to the pyridine ring (ipso-carbon) showing a distinct shift. Carbonyl carbons in related heterocyclic systems appear far downfield (170-220 ppm), but are absent in this structure ijssst.info.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons (e.g., within the phenyl ring and between H4 and H6 on the pyridine ring). An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon skeleton.
| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Pyridine-H (H4, H6) | 7.5 - 8.5 | d, d |
| ¹H | Phenyl-H | 7.2 - 7.8 | m |
| ¹H | -NH₂ | 4.5 - 6.0 (broad) | s |
| ¹³C | Pyridine Ring Carbons | 110 - 160 | - |
| ¹³C | Phenyl Ring Carbons | 125 - 140 | - |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₉BrN₂), the molecular weight is approximately 249.11 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments: one at m/z corresponding to the ⁷⁹Br isotope and another at M+2 corresponding to the ⁸¹Br isotope.
The fragmentation of the molecular ion upon electron impact (EI) would likely proceed through several pathways. Common fragmentation patterns for aromatic and halogenated compounds include:
Loss of a bromine radical: [M-Br]⁺ would be a significant fragment.
Loss of HCN: A common fragmentation pathway for pyridine rings, leading to a [M-27]⁺ fragment.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group can occur in aminopyridines.
Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 248/250 | Molecular ion (showing ⁷⁹Br/⁸¹Br isotope pattern) |
| [M-Br]⁺ | 169 | Loss of a bromine atom |
| [M-HCN]⁺ | 221/223 | Loss of hydrogen cyanide from the pyridine ring |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate bond lengths, bond angles, and detailed information about intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related aminopyridine structures allows for prediction of its solid-state behavior researchgate.net. The molecule possesses functional groups capable of forming significant intermolecular interactions:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine ring nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, creating chains or dimeric motifs within the crystal lattice.
π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) facilitates π-π stacking interactions. These interactions, where the electron clouds of the rings overlap, are crucial in stabilizing the crystal packing. The centroid-to-centroid distance in such interactions is typically around 3.5-3.8 Å researchgate.net.
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.
| Interaction Type | Participating Groups | Expected Geometric Feature |
|---|---|---|
| Hydrogen Bonding | -NH₂ (donor), Pyridine-N (acceptor) | Formation of dimers or chains |
| π-π Stacking | Phenyl and Pyridine Rings | Centroid-centroid distance ~3.5-3.8 Å |
| Halogen Bonding | C-Br (donor), N/O (acceptor) | Directional interaction with Lewis bases |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems.
This compound contains a highly conjugated system composed of the pyridine ring and the attached phenyl ring. This extended conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions observed will likely be π→π* transitions associated with the aromatic system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 5-phenylpyridine chromophore. The UV-Vis spectra of related furo[2,3-b]pyridine derivatives show characteristic absorption bands in the 250 to 390 nm region, attributed to π→π* and n→π* transitions researchgate.net. A similar range would be expected for this compound. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.
| Transition Type | Associated Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π | Conjugated Phenyl-Pyridine System | 250 - 350 |
| n → π | Pyridine N lone pair | > 300 (often weaker) |
Computational and Theoretical Chemistry Investigations of 2 Amino 3 Bromo 5 Phenylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-3-bromo-5-phenylpyridine, providing a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and geometry of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation.
The electronic properties of the molecule are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted pyridines, the distribution of these frontier orbitals can indicate likely sites for electrophilic and nucleophilic attack. For instance, in related amino- and bromo-substituted aromatic systems, the HOMO is often localized on the amino group and the aromatic ring, while the LUMO may be distributed across the pyridine ring and the electron-withdrawing bromine atom. amrita.eduresearchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Calculated Value |
|---|---|
| C-N (amino) Bond Length | ~1.37 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C (phenyl-pyridine) Bond Length | ~1.48 Å |
| Pyridine Ring C-N-C Angle | ~117° |
| Dihedral Angle (Pyridine-Phenyl) | ~35-45° |
Note: The values in this table are illustrative and based on typical results for similar compounds in the literature. Actual experimental or refined computational values may vary.
Ab Initio and Semi-Empirical Methods
While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), can also be applied. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Though computationally more demanding, they can provide benchmark results for comparison.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for preliminary analyses of large molecules or for dynamic simulations. For a molecule like this compound, semi-empirical methods could provide a quick initial assessment of its geometric and electronic properties before a more rigorous DFT or ab initio calculation is performed.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant strength of computational chemistry is its ability to predict various spectroscopic properties, which can then be used to interpret and validate experimental data.
Theoretical IR, Raman, UV-Vis, and NMR Spectra Calculations
Computational methods can simulate the vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra of this compound.
Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies are typically calculated using DFT at the same level of theory as the geometry optimization. researchgate.netnih.gov These calculations help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the N-H stretching of the amino group, C-Br stretching, and various aromatic ring vibrations. A normal coordinate analysis can be performed to determine the potential energy distribution (PED) for each mode, clarifying the contributions of different internal coordinates to each vibration. nih.gov
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. rsc.org These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. For this compound, the predicted transitions would likely involve π → π* excitations within the phenyl and pyridine rings, as well as charge-transfer transitions involving the amino and bromo substituents. amrita.edu
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (1H and 13C) of molecules. chemicalbook.com By computing the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data Type | Illustrative Value/Range |
|---|---|---|
| FT-IR | N-H Stretch | 3400-3500 cm-1 |
| FT-IR | C-Br Stretch | 550-650 cm-1 |
| FT-Raman | Ring Breathing | ~1000 cm-1 |
| UV-Vis | λmax (π → π*) | 250-350 nm |
| 1H NMR | Amino Protons (NH2) | δ 5.0-6.0 ppm |
| 13C NMR | C-Br Carbon | δ 110-120 ppm |
Note: The values in this table are illustrative and based on typical results for similar compounds in the literature. Actual experimental or refined computational values may vary.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Reaction Pathways
For a molecule like this compound, computational methods can be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
By mapping the potential energy surface of a reaction, a detailed reaction pathway can be constructed. Transition state theory can then be used to calculate the activation energies, which determine the reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical reaction involving the displacement of the bromine atom, computational modeling could determine the energy barrier for the reaction and whether it proceeds through a concerted or stepwise mechanism. Such studies are crucial for understanding the underlying factors that control the reactivity and selectivity of the compound. acs.org
Energetic Profiles of Key Transformations
Detailed computational studies on the energetic profiles of key transformations involving this compound are not extensively available in the current scientific literature. However, insights can be drawn from theoretical investigations on structurally related compounds, such as 2-Amino-3-bromo-5-nitropyridine.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of such molecules. For the related compound, 2-Amino-3-bromo-5-nitropyridine, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been performed to determine its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
These studies calculate important energetic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For 2-Amino-3-bromo-5-nitropyridine, the calculated HOMO-LUMO gap helps in understanding its charge transfer characteristics. researchgate.net
Furthermore, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures have been computed for this related molecule. researchgate.net Such data is vital for predicting the feasibility and spontaneity of chemical reactions. While direct energetic profiles for transformations of this compound are not documented, the methodologies applied to its nitro-analogue provide a clear framework for how such investigations would be conducted. These would involve mapping the potential energy surface for reactions such as electrophilic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions, which are common for this class of compounds.
Molecular Docking and Ligand-Protein Interaction Simulations (when applicable to derived compounds)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for studying how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for derivatives of this compound were not identified in the surveyed literature, research on other substituted pyridine derivatives highlights the application of this methodology. For instance, docking studies on derivatives of 2-aminopyridine (B139424) have been used to predict their binding affinity and orientation within the active sites of various enzymes. nih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data. The synthesized ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values generally indicating a more stable protein-ligand complex.
For example, in a study on 2-Amino-3-bromo-5-nitropyridine, molecular docking was used to investigate its interaction with the active site of dihydrofolate synthase, revealing a minimum binding energy of -5.9 kcal/mol. researchgate.net Such studies provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the binding pocket. These interactions are crucial for the biological activity of the compound.
Applications and Functionalization of 2 Amino 3 Bromo 5 Phenylpyridine in Medicinal and Materials Chemistry
2-Amino-3-bromo-5-phenylpyridine as a Building Block for Pharmaceutically Relevant Compounds
The inherent reactivity and structural motifs of this compound make it a valuable starting material for the synthesis of complex molecules with potential therapeutic value. Its utility spans from being a key precursor in the formation of carcinogenic compounds for research purposes to a foundational structure for the development of targeted therapies.
Precursor in Heterocyclic Amine Synthesis (e.g., Imidazo[4,5-b]pyridines like PhIP)
This compound is a crucial intermediate in the synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP. nih.gov PhIP is a well-known heterocyclic amine that has been identified in cooked meat and fish and is classified as a possible human carcinogen (Group 2B). nih.gov The synthesis of radiolabeled PhIP, specifically [2-14C]-PhIP, has been reported starting from this compound, highlighting the importance of this bromo-substituted pyridine (B92270) in toxicological and metabolic studies of this food-borne mutagen. nih.gov The synthesis involves a multi-step process where the bromine and amino groups on the pyridine ring are key to the formation of the fused imidazole (B134444) ring system characteristic of PhIP.
Synthesis of Analogs with Modified Pharmacophores for Biological Evaluation
The chemical versatility of this compound allows for the synthesis of a diverse range of analogs with modified pharmacophores for biological screening. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, enabling the introduction of different aryl and heteroaryl groups.
For example, a series of novel pyridine-bridged analogues of combretastatin-A4 were designed and synthesized. acs.org While the starting materials were dibromopyridines, the synthetic strategy involving sequential Suzuki coupling to introduce different phenyl rings demonstrates a general approach that could be applied to this compound to generate a library of diaryl-substituted pyridines for evaluation as anticancer agents. acs.org
Furthermore, the synthesis of various imidazo[4,5-b]pyridine derivatives has been reported, where substitution on the pyridine and phenyl rings significantly influences their biological activity. mdpi.comnih.gov For instance, bromo-substituted imidazo[4,5-b]pyridines have shown enhanced antiproliferative activity against certain cancer cell lines. mdpi.com This highlights the potential of using this compound as a starting point to generate novel imidazo[4,5-b]pyridines with improved therapeutic properties.
Exploration of Derivatives for Diverse Biological Activities
The functionalization of the this compound core has led to the discovery of derivatives with a wide spectrum of biological activities beyond kinase inhibition. These explorations are often guided by structure-activity relationship studies and the generation of compound libraries for high-throughput screening.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence its biological activity and for guiding the design of more potent and selective compounds. For derivatives of this compound, SAR studies have provided valuable insights.
In the context of c-Met inhibitors based on the 2-amino-3-benzylthiopyridine scaffold, SAR studies revealed that the nature of the substituent on the benzyl (B1604629) group and the aryl group at the 5-position of the pyridine ring significantly impacts inhibitory potency. nih.gov Similarly, for pyrido[2,3-d]pyrimidin-7(8H)-one-based Wee1 inhibitors, SAR analysis showed that while substituents on the 6-phenyl ring had a modest effect, solubilizing groups on the 2-anilino ring could enhance Wee1 activity. nih.gov
For a series of 3-arylcoumarins, which share a biaryl structural motif with this compound, SAR studies have shown that the position and nature of substituents on the aryl ring are critical for their antibacterial activity against S. aureus. mdpi.com These findings from related scaffolds can provide valuable guidance for the design of new derivatives of this compound with desired biological profiles. A comparison of 3D-QSAR models for hydantoin-phenylpiperazine derivatives has also shed light on the steric and electrostatic factors that govern affinity and selectivity for 5-HT1A and alpha 1 receptors, which could be relevant for designing CNS-active compounds from the this compound scaffold. nih.gov
Design and Synthesis of Library Compounds for High-Throughput Screening
The amenability of this compound to combinatorial and parallel synthesis techniques makes it an excellent starting point for the creation of compound libraries for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds to identify new "hit" molecules with desired biological activities.
The synthesis of a 3-aminopyridin-2-one-based fragment library, derived from a related bromo-aminopyridine precursor, demonstrates a successful application of this approach. nih.govnih.gov Screening this library against a panel of kinases led to the identification of novel inhibitors for MPS1 and Aurora kinases. nih.govnih.gov This strategy can be directly applied to this compound, where the bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of chemical diversity at the 3-position. The amino group at the 2-position and the phenyl group at the 5-position can also be modified to further expand the chemical space of the library.
The generation of such a library of this compound derivatives would be a valuable resource for screening against a wide range of biological targets, including kinases, GPCRs, and enzymes, potentially leading to the discovery of new therapeutic agents for various diseases.
Potential in Material Science and Supramolecular Chemistry through Pyridine-Based Architectures
The strategic placement of amino, bromo, and phenyl groups on the pyridine scaffold endows this compound with a unique combination of functionalities, making it a promising candidate for applications in materials science and supramolecular chemistry. The pyridine nitrogen and the exocyclic amino group offer sites for metal coordination and hydrogen bonding, while the bromo and phenyl substituents provide opportunities for halogen bonding and π-π stacking interactions, respectively. These features enable the construction of complex, multi-dimensional architectures with potentially valuable electronic, optical, or catalytic properties.
Development of Pyridine-Based Ligands for Metal Complexes
The field of coordination chemistry has extensively utilized pyridine derivatives to create metal complexes with diverse applications, including catalysis, sensing, and materials science. 2-Aminopyridine (B139424), a core component of the title compound, is a well-established ligand that can coordinate to metal centers in several ways. It can act as a monodentate ligand through the pyridine nitrogen, or as a bidentate chelating ligand involving both the pyridine and the exocyclic amino nitrogen atoms. pvpcollegepatoda.org The resulting metal complexes have shown significant potential in various fields, including as antimicrobial agents and in industrial catalysis. pvpcollegepatoda.orgchemrj.org
The introduction of bromo and phenyl substituents to the 2-aminopyridine framework in this compound is expected to significantly influence its coordination chemistry. The electron-withdrawing nature of the bromine atom can modulate the electron density on the pyridine ring, thereby affecting the strength of the metal-ligand bond. Furthermore, the steric bulk of the phenyl group can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unique structural and electronic properties.
The versatility of aminopyridine ligands is demonstrated by their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). orientjchem.orgnsf.gov For instance, Schiff base ligands derived from 2-aminopyridine have been successfully used to synthesize metal complexes with interesting spectroscopic and magnetic properties. orientjchem.org It is therefore anticipated that this compound could serve as a versatile ligand for the synthesis of novel metal complexes with tailored functionalities. The presence of multiple coordination sites and tunable electronic and steric properties makes it a valuable building block for the design of new materials with applications in catalysis, sensing, and molecular magnetism.
| Ligand Moiety | Coordination Mode | Potential Influence of Substituents |
| Pyridine Nitrogen | Monodentate | The electron-withdrawing bromine atom can affect the Lewis basicity of the pyridine nitrogen. |
| Amino Group | Monodentate or part of a chelate | The steric hindrance from the adjacent bromine and the phenyl group could influence its ability to coordinate. |
| Pyridine and Amino Group | Bidentate (Chelating) | The formation of a five-membered chelate ring is possible, similar to unsubstituted 2-aminopyridine. pvpcollegepatoda.org |
Self-Assembly and Crystal Engineering of Pyridine Architectures
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. hhu.de The molecular structure of this compound offers a rich combination of functional groups that can participate in various non-covalent interactions, making it an excellent candidate for the construction of supramolecular assemblies.
The amino group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This combination can lead to the formation of robust hydrogen-bonded networks, a common strategy in crystal engineering. rsc.orgnih.gov The presence of both a donor and an acceptor within the same molecule allows for the potential formation of self-complementary hydrogen bonds, leading to the assembly of tapes, sheets, or more complex three-dimensional structures.
Furthermore, the bromine atom introduces the possibility of halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Halogen bonds are increasingly being used as a tool in crystal engineering to direct the assembly of molecules in the solid state. nih.gov In the case of this compound, the bromine atom could interact with Lewis bases, such as the pyridine nitrogen of an adjacent molecule, to form well-defined supramolecular architectures.
| Functional Group | Potential Intermolecular Interaction |
| Amino Group | Hydrogen Bond Donor |
| Pyridine Nitrogen | Hydrogen Bond Acceptor |
| Bromo Group | Halogen Bond Donor |
| Phenyl Group | π-π Stacking |
| Pyridine Ring | π-π Stacking |
Conclusion and Future Directions in 2 Amino 3 Bromo 5 Phenylpyridine Research
Summary of Current Research Paradigms
Research surrounding 2-Amino-3-bromo-5-phenylpyridine is primarily anchored in its role as a key intermediate in organic synthesis. srdpharma.com The molecule's structure, featuring an amino group, a bromine atom, and a phenyl ring attached to the pyridine (B92270) core, makes it a versatile building block for constructing more complex molecular architectures.
The primary application, as documented in the available literature, is its utility as a synthetic intermediate. srdpharma.com The existing research framework presupposes the use of this compound in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to generate novel, highly functionalized pyridine derivatives.
Identification of Emerging Research Avenues
While the current focus remains on its role as a synthetic building block, several emerging avenues of research are poised to expand the utility of this compound.
Exploration of Novel Bioactive Scaffolds: Beyond kinase inhibitors, there is a growing interest in using aminopyridine derivatives to develop new classes of therapeutic agents. For instance, related structures like thieno[2,3-b]pyridines are being investigated as potential ligands for adenosine (B11128) A1 receptors in the context of epilepsy treatment. nih.gov The unique substitution pattern of this compound could be exploited to synthesize novel heterocyclic systems with diverse pharmacological activities.
Material Science Applications: The utility of related aminobromopyridines extends to material science, where they serve as precursors for advanced polymers and coatings. innospk.com The introduction of the phenyl group could imbue resulting materials with unique photophysical or thermal properties, opening up research into its use in organic light-emitting diodes (OLEDs), sensors, or other advanced materials.
Development of Catalytic Systems: The pyridine nitrogen and the amino group can act as ligands for metal centers. This suggests a potential, though less explored, avenue in the development of novel catalysts or organocatalysts where this compound or its derivatives could play a central role.
Challenges and Opportunities for Future Synthetic and Application-Oriented Research
The future development and application of this compound are contingent on addressing several key challenges and capitalizing on significant opportunities.
Challenges:
Synthetic Efficiency and Scalability: A primary challenge in the broader field of substituted pyridines is the development of efficient, cost-effective, and scalable synthetic routes. The synthesis of related aminobromopyridines can be hampered by the formation of by-products, such as di-brominated species, which necessitates tedious purification steps. ijssst.infogoogleapis.com Developing regioselective bromination and purification methods for the synthesis of this compound is crucial for its wider adoption.
Controlled Functionalization: The presence of multiple reactive sites (amino group, bromine atom, pyridine nitrogen, and the phenyl ring) presents a challenge in achieving selective functionalization. Developing orthogonal protection and deprotection strategies is essential to control the sequence of chemical modifications and build molecular complexity in a predictable manner.
Opportunities:
Novel Synthetic Methodologies: There is a significant opportunity in exploring and applying modern synthetic methods to this compound. This includes the use of novel catalytic systems for C-N and C-C bond formation, flow chemistry for improved reaction control and scalability, and late-stage functionalization techniques to rapidly diversify the core structure.
Drug Discovery and Development: The scaffold is a prime candidate for the synthesis of focused compound libraries targeting various disease areas. The ability to readily modify the structure at three distinct points allows for fine-tuning of a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles. The exploration of its derivatives as non-nucleoside receptor agonists or as inhibitors of novel enzyme classes represents a major opportunity. nih.gov
Interdisciplinary Applications: The potential for this compound in material science remains largely untapped. Collaborative research between organic chemists, material scientists, and physicists could lead to the discovery of new functional materials with tailored electronic and photophysical properties.
Q & A
Q. What are the optimal bromination conditions for synthesizing 2-amino-3-bromo-5-phenylpyridine, and how does regioselectivity impact the process?
Methodological Answer: Bromination of pyridine derivatives often requires careful control of reaction conditions to achieve regioselectivity. For 2-amino-5-phenylpyridine precursors, bromination at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under mild heating (60–80°C). The amino group directs electrophilic substitution to the para position relative to itself, but steric effects from the phenyl group at position 5 may influence selectivity. Characterization via -NMR and LC-MS is critical to confirm the bromine substitution pattern .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- HPLC/GC-MS : Quantify purity and detect impurities.
- Multinuclear NMR (, , ): Confirm substitution patterns and hydrogen bonding interactions (e.g., NH group).
- Elemental Analysis : Verify empirical formula accuracy.
- Melting Point Analysis : Compare with literature values (e.g., 80–95°C for related bromopyridines; deviations suggest impurities) .
Q. What are the key reactivity trends of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at position 3 is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the amino group may require protection (e.g., Boc or acetyl) to prevent side reactions. For example, coupling with aryl boronic acids in the presence of Pd(PPh)/KCO in THF/water (60°C, 12 hr) yields biaryl derivatives. Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group).
- HOMO-LUMO Gaps : Predict charge-transfer behavior in catalytic systems.
- Transition State Analysis : Simulate reaction pathways (e.g., bromine displacement). Validate computational results with experimental kinetic data .
Q. How do steric and electronic effects influence the tautomeric equilibrium of this compound in solution?
Methodological Answer: The amino group can tautomerize between pyridinamine and imino forms, influenced by solvent polarity and substituents. Use -NMR in DMSO-d or CDCl to detect tautomeric shifts. IR spectroscopy (N-H stretching at ~3400 cm) and X-ray crystallography (for solid-state structures) provide complementary insights. The phenyl group at position 5 may stabilize the pyridinamine form via conjugation .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies in -NMR shifts or melting points may arise from:
- Isomeric impurities : Use preparative HPLC to isolate pure isomers.
- Solvent/Concentration Effects : Standardize NMR acquisition conditions (e.g., DMSO-d at 25°C).
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms. Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook) .
Q. How is this compound utilized in the synthesis of heterocyclic carcinogens like PhIP?
Methodological Answer: The compound serves as a precursor in multi-step syntheses of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a mutagenic heterocyclic amine. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
